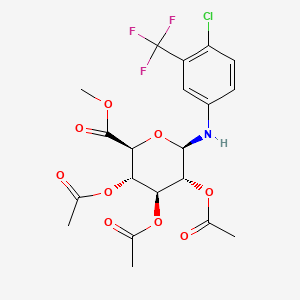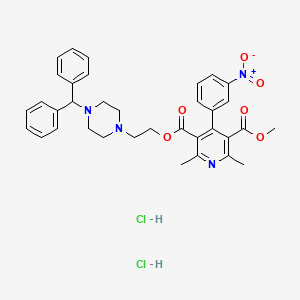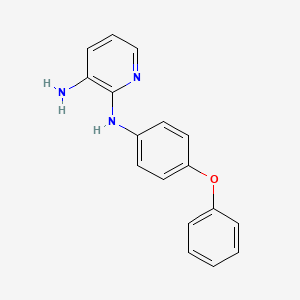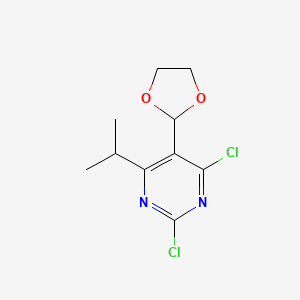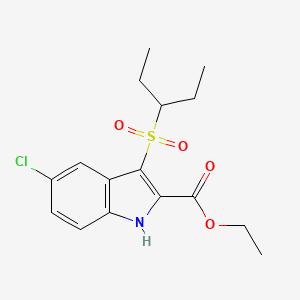
ethyl 5-chloro-3-pentan-3-ylsulfonyl-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-chloro-3-pentan-3-ylsulfonyl-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a chloro group, a sulfonyl group, and an ester functional group. These features make it a valuable molecule in various scientific research and industrial applications.
Métodos De Preparación
The synthesis of ethyl 5-chloro-3-pentan-3-ylsulfonyl-1H-indole-2-carboxylate typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core Industrial production methods may involve the use of advanced catalytic processes to enhance yield and purity .
Análisis De Reacciones Químicas
Ethyl 5-chloro-3-pentan-3-ylsulfonyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Aplicaciones Científicas De Investigación
Ethyl 5-chloro-3-pentan-3-ylsulfonyl-1H-indole-2-carboxylate has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 5-chloro-3-pentan-3-ylsulfonyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The indole core can bind to various receptors, influencing cellular pathways and exerting biological effects . Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparación Con Compuestos Similares
Ethyl 5-chloro-3-pentan-3-ylsulfonyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Studied for their anticancer properties.
Indole-3-acetic acid: A plant hormone with diverse biological functions.
The unique combination of functional groups in this compound makes it distinct and valuable for specific applications.
Propiedades
Fórmula molecular |
C16H20ClNO4S |
|---|---|
Peso molecular |
357.9 g/mol |
Nombre IUPAC |
ethyl 5-chloro-3-pentan-3-ylsulfonyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C16H20ClNO4S/c1-4-11(5-2)23(20,21)15-12-9-10(17)7-8-13(12)18-14(15)16(19)22-6-3/h7-9,11,18H,4-6H2,1-3H3 |
Clave InChI |
BGCPUPXBHZXGJD-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)S(=O)(=O)C1=C(NC2=C1C=C(C=C2)Cl)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2S,3R,4R,5R)-1-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]hexane-1,2,3,4,5,6-hexol](/img/structure/B13852269.png)
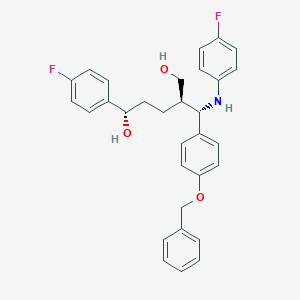
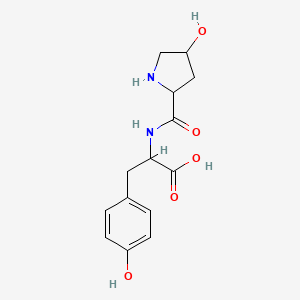

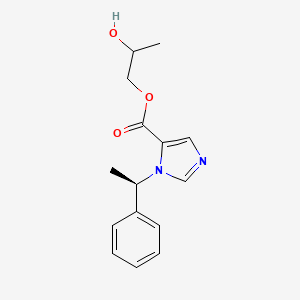
![4-[2-(7,8-Dihydro-7-oxo-5(6H)-pteridinyl)propyl]-2,6-piperazinedione](/img/structure/B13852293.png)
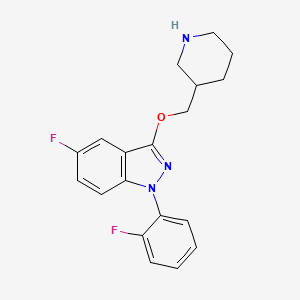
![tert-butyl N-[2-[5-(aminomethyl)-1H-indol-3-yl]ethyl]carbamate](/img/structure/B13852306.png)
![1,3-Propanedione, 1-[4-(1,1-dimethylethyl)phenyl]-3-phenyl-](/img/structure/B13852314.png)
